1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the 2-amino-4-(methylthio)phenyl intermediate, followed by chlorination and subsequent coupling with a propanone derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the chloropropanone moiety can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on target molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Amino-4-(methylthio)phenyl derivatives: These compounds share the amino and methylthio functional groups but differ in other substituents.
Chloropropanone derivatives: Compounds with similar chloropropanone moieties but different aromatic substitutions.
Uniqueness: 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(2-amino-4-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
QSWQUYXXDHKWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)CC(=O)CCl)N |
Origin of Product |
United States |
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